5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
157327-50-9
VCID:
VC21110127
InChI:
InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H
SMILES:
C1CNCC2=CN=C(N=C21)N.Cl.Cl
Molecular Formula:
C7H11ClN4
Molecular Weight:
186.64 g/mol
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
CAS No.: 157327-50-9
Cat. No.: VC21110127
Molecular Formula: C7H11ClN4
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157327-50-9 |
|---|---|
| Molecular Formula | C7H11ClN4 |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |
| Standard InChI Key | MGJMGASPHSHRTG-UHFFFAOYSA-N |
| Isomeric SMILES | C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-] |
| SMILES | C1CNCC2=CN=C(N=C21)N.Cl.Cl |
| Canonical SMILES | C1CNCC2=CN=C(N=C21)N.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator